molecular formula C15H11FO B7725114 4-Fluorochalcone CAS No. 22966-07-0

4-Fluorochalcone

Cat. No. B7725114
CAS RN: 22966-07-0
M. Wt: 226.24 g/mol
InChI Key: NYSCQZARWVHQBE-DHZHZOJOSA-N
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Description

4-Fluorochalcone is a chemical compound with the molecular formula C15H11FO . It is also known as 2-(4-Fluorobenzal)acetophenone and 2-(4-Fluorobenzylidene)acetophenone .


Synthesis Analysis

Chalcones, including 4-Fluorochalcone, have been synthesized by many researchers . A chalcone, 4-dimethylamino 4-fluorochalcone (1), with donor–acceptor structure characteristics has been synthesized . The synthesis of 4’-Fluorochalcones was done by Melting Point, Thin Layer Chromatography, Infra Red spectroscopy, H1 NMR, and Mass Spectra .


Molecular Structure Analysis

The molecular structure of 4-Fluorochalcone consists of two aromatic rings linked by an aliphatic three-carbon chain . It has a molecular weight of 226.25 . The structure of 4-Fluorochalcone contains total 29 bond(s); 18 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 ketone(s) (aromatic) .


Physical And Chemical Properties Analysis

4-Fluorochalcone is a solid at 20°C . The ultrasonic velocities, densities and viscosities in various compositions of methanol and benzene from 0-100% (by wt.) have been measured at 303K . The experimental data was used for the determination of various thermodynamic parameters such as specific acoustical impedance(Z), intermolecular free path length (Lf), adiabatic compressibility (β), relaxation time, absorption coefficient, Solvation number (Sn), absorption coefficient values, and Gibb’s free energy (ΔG) .

Scientific Research Applications

Fluorescent Chemosensor for Cyanide Anions

4-Fluorochalcone has been used as a fluorescent chemosensor for cyanide anions. A chalcone derivative, 4-dimethylamino 4-fluorochalcone, exhibits a distinct green fluorescence and good stability in buffer solution. The in situ formed complex upon addition of Fe3+ serves as a highly selective cyanide anion probe via a turn-on fluorescence mechanism .

Living Cell Imaging

The same chalcone derivative mentioned above has also been used for living cell imaging in mixed aqueous systems. The fluorescence imaging experiments of the complex in the presence of CN− in human glioma living cells (U251) demonstrate its potential for practical applications in biological and environmental systems .

Photodynamic Therapy

4-Fluorochalcone substituted peripherally on metallophthalocyanines has shown potential for photodynamic therapy. The photodegradation parameters of these compounds were found to be suitable for potential photodynamic therapy .

Chemical Synthesis

4-Fluorochalcone is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .

Material Science

As mentioned, 4-Fluorochalcone is also used in material science research .

Analytical Studies

4-Fluorochalcone is used in analytical studies, contributing to the development of new analytical methods and techniques .

Mechanism of Action

Target of Action

4-Fluorochalcone, a member of the chalcone family, is a bioactive flavonoid Chalcones are known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels, which play crucial roles in cellular processes .

Mode of Action

Chalcones are known to interact with their targets, leading to changes in cellular processes . For instance, some chalcones have been found to inhibit nitric oxide production in certain cell lines . This suggests that 4-Fluorochalcone may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For example, some chalcones have been found to inhibit the nuclear factor-κB (NF-κB) pathway of cellular activation in macrophages . This suggests that 4-Fluorochalcone may also affect similar biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

The pharmacokinetics of fluoroquinolones, a related group of compounds, have been extensively studied . These studies suggest that fluoroquinolones have favorable pharmacokinetic profiles, resulting in high serum concentrations. It’s plausible that 4-Fluorochalcone may have similar ADME properties, which could impact its bioavailability.

Result of Action

Some studies suggest that chalcones can have significant effects at the molecular and cellular levels . For example, certain chalcones have been found to induce apoptosis in cancer cell lines . This suggests that 4-Fluorochalcone may also have significant molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluorochalcone. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . For example, moisture is an essential component for the growth of bacteria, and desiccation or drying can have a severe effect on microbes . Therefore, the presence of a free water molecule is important for the optimum growth of the microorganism. These factors should be considered when studying the action of 4-Fluorochalcone.

Safety and Hazards

4-Fluorochalcone can cause skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The introduction of a fluorine atom into a molecule may lead to significant effects on the biological and physical properties of compounds like 4-Fluorochalcone . The fluorescence imaging experiments of 4-dimethylamino 4-fluorochalcone (1) in the presence of CN− in human glioma living cells (U251) demonstrate its potential for practical applications in biological and environmental systems .

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSCQZARWVHQBE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030857
Record name 4-Fluorochalcone
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Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorochalcone

CAS RN

22966-07-0, 1608-51-1
Record name trans-4-Fluorochalcone
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Record name 4-Fluorochalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 4-Fluorochalcone is a known inhibitor of soluble epoxide hydrolase (sEH) [, , , , ]. sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with roles in inflammation and blood pressure regulation. By inhibiting sEH, 4-Fluorochalcone prevents the degradation of EETs, potentially leading to increased levels of these beneficial signaling molecules. This mechanism has been proposed as a potential therapeutic target for inflammatory diseases [, ]. Additionally, 4-Fluorochalcone has shown inhibitory effects on myeloperoxidase (MPO) [, ]. MPO is an enzyme found in neutrophils that generates reactive oxygen species (ROS) contributing to inflammation.

A: 4-Fluorochalcone (C15H11FO) has a molecular weight of 226.24 g/mol []. Spectroscopic data, including IR, 1H NMR, and mass spectra, are available in several studies exploring the synthesis and characterization of 4-Fluorochalcone and its derivatives [, , ]. These studies typically highlight key structural features such as the presence of the α, β-unsaturated ketone moiety, characteristic of chalcones, and the fluorine substitution at the 4' position.

A: While 4-Fluorochalcone itself is not typically used as a catalyst, its role as an enzyme inhibitor, specifically targeting sEH and MPO, is well-documented [, , , , , , ]. The compound exhibits competitive inhibition for MPO [, ]. Further research is needed to fully elucidate its mechanism of action on these enzymes and explore potential applications in different biological contexts.

A: Several studies have explored the SAR of chalcone derivatives, including those with a fluorine atom at the 4' position [, , , , ]. For example, modifications at the amino group of 4'-aminochalcones have been shown to influence their inhibitory activity against MPO [, ]. Similarly, studies on the anti-inflammatory and anticancer activities of chalcones highlight the importance of substituents on the aromatic rings for their biological activity [, ].

ANone: Currently, there is limited information available on resistance and cross-resistance mechanisms specifically associated with 4-Fluorochalcone. Given its inhibitory activity against sEH and MPO, investigating the potential for developing resistance mechanisms, especially with prolonged exposure, is crucial for understanding its long-term therapeutic potential.

A: The research on 4-Fluorochalcone highlights the synergy between chemistry and biology. For instance, understanding the structure-activity relationship (SAR) requires expertise from both synthetic chemistry and pharmacology. Moreover, the study on its acoustical and thermodynamic properties in different solvents [] demonstrates the involvement of physical chemistry principles in understanding its behavior in various environments. Further exploration of its interactions with biological systems may lead to applications in drug discovery and development, particularly for inflammation-related diseases.

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